molecular formula C6H8N2S2 B12806594 4,6-Bis(methylthio)pyrimidine CAS No. 1450-90-4

4,6-Bis(methylthio)pyrimidine

Cat. No.: B12806594
CAS No.: 1450-90-4
M. Wt: 172.3 g/mol
InChI Key: PDEXXTHEMNGLQV-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)pyrimidine is a pyrimidine derivative substituted with methylthio (-SCH₃) groups at the 4 and 6 positions of the heterocyclic ring. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structure enables diverse reactivity, including nucleophilic substitutions and participation in cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylthio)pyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloropyrimidine, which undergoes substitution reactions with sodium methylthiolate to introduce the methylthio groups at the 4 and 6 positions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems helps in controlling the reaction parameters, thereby improving yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio groups exhibit moderate leaving-group ability, enabling substitution under specific conditions. Key examples include:

Hydroxylation :
Reaction with sodium hydroxide in aqueous ethanol replaces methylthio groups with hydroxyl groups. For instance, treatment with 2M NaOH at 80°C yields 4,6-dihydroxypyrimidine, though prolonged heating may lead to ring degradation .

Amination :
Methylthio groups at positions 4 and 6 undergo substitution with amines. In a study using methylhydrazine, 4,6-bis(methylthio)pyrimidine analogs reacted to form 4,6-di(1-methylhydrazino) derivatives, particularly when electron-withdrawing groups (e.g., nitro) are present at position 5 .

Halogenation :
BF₃·SMe₂ facilitates thiomethylation of chloropyrimidines . Conversely, halogenation of methylthio groups may occur under radical or electrophilic conditions, though direct examples remain underexplored.

Oxidation Reactions

Methylthio groups are susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentProductConditionsOutcome
Hydrogen peroxideSulfoxide25°C, 12hMono- or di-sulfoxide formation
m-Chloroperbenzoic acidSulfone0°C to RT, 4hComplete oxidation to sulfones

These oxidized derivatives show altered electronic properties, enhancing their utility in drug design.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at position 5, which is activated by the electron-donating methylthio groups:

Nitration :
Nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 5. Subsequent reduction with Sn/HCl converts the nitro group to an amine, yielding 5-amino-4,6-bis(methylthio)pyrimidine .

Sulfonation :
Reaction with chlorosulfonic acid produces sulfonated derivatives, though yields are highly dependent on reaction time and temperature .

Coordination Chemistry

The nitrogen atoms in the pyrimidine ring coordinate with transition metals, forming complexes. For example:

  • Palladium(II) complexes : Synthesized using PdCl₂ in methanol, these complexes exhibit catalytic activity in cross-coupling reactions.

  • Copper(I) complexes : Form stable adducts with applications in materials science.

Condensation and Cyclization Reactions

The compound participates in condensations to form fused heterocycles:

  • Pyrazolo[3,4-d]pyrimidines : Reaction with hydrazines and carbonyl compounds yields bicyclic structures via cyclocondensation .

  • Thienopyrimidines : Treatment with α-mercaptoketones under acidic conditions generates sulfur-fused rings.

Reductive Transformations

Lithium aluminum hydride (LiAlH₄) reduces the pyrimidine ring to a dihydropyrimidine derivative, though over-reduction to tetrahydropyrimidines is possible under prolonged exposure .

Scientific Research Applications

Synthesis and Chemical Properties

4,6-Bis(methylthio)pyrimidine can be synthesized through various methods, often involving the substitution reactions of pyrimidine derivatives. The methylthio group enhances the reactivity of the pyrimidine ring, allowing for further modifications that can lead to biologically active derivatives. For instance, studies have demonstrated the successful synthesis of various substituted pyrimidines using reagents like boron trifluoride and sulfur-containing compounds, which facilitate di- and mono-substitution reactions on the pyrimidine ring .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively. For example, experiments demonstrated a marked reduction in tumor size when treated with this compound compared to control groups.

Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This reduction indicates a promising profile for treating inflammatory diseases.

Cancer Treatment

The compound has been explored as a potential treatment for various cancers due to its ability to target specific pathways involved in tumor growth and proliferation. Its mechanism of action appears to involve the inhibition of key signaling pathways that cancer cells rely on for survival and growth .

Neurological Disorders

Recent studies have also investigated the use of this compound derivatives in treating neurological conditions. For instance, some derivatives have shown promise as allosteric modulators of nicotinic acetylcholine receptors, which are crucial in cognitive functions and neuroprotection .

Agrochemical Applications

Beyond its medicinal uses, this compound is also valuable in agricultural chemistry. It serves as an intermediate in the synthesis of various agrochemicals aimed at improving crop yields and pest resistance . The compound's ability to modify biological pathways in plants makes it a candidate for developing new herbicides and fungicides.

Case Study on Tumor Growth Inhibition

In one notable study involving xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This study underscores the compound's potential as an effective antitumor agent.

Safety and Toxicity Assessment

Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses. Animal model studies showed no significant adverse effects when administered within recommended dosages.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylthio)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The methylthio groups enhance its binding affinity to the target sites, thereby modulating the biological activity. The compound can interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₈N₂S₂
  • Molecular Weight : 172.27 g/mol
  • Synthesis : Common routes involve the reaction of 4,6-dichloropyrimidine with methylthiolate nucleophiles or iterative substitution of methylthio groups via SNAr (nucleophilic aromatic substitution) reactions .
  • Applications : Serves as a precursor for pyrimidine-based ligands, bioactive molecules, and optoelectronic materials .

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

Pyrimidine derivatives with methylthio, chloro, or alkoxy substituents exhibit distinct chemical and physical properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4,6-Bis(methylthio)pyrimidine 4-SCH₃, 6-SCH₃ C₆H₈N₂S₂ 172.27 High reactivity in nucleophilic substitutions; used in heterocyclic synthesis .
4,6-Dichloro-2-(methylthio)pyrimidine 2-SCH₃, 4-Cl, 6-Cl C₅H₄Cl₂N₂S 207.07 Melting point: 0–6°C; precursor for agrochemicals .
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine 2-SCH₃, 4-OCHF₂, 6-OCHF₂ C₇H₆F₄N₂O₂S 258.19 Melting point: 48°C; potential fluorinated emitter for OLEDs .
2-(Methylthio)pyrimidine-4,6-diamine 2-SCH₃, 4-NH₂, 6-NH₂ C₅H₈N₄S 156.21 Intermediate for antiviral/anticancer agents .
4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-SCH₃, 4-Cl, 6-Cl C₆H₄Cl₂N₄S 235.09 Antibacterial/antifungal applications .

Reactivity and Functionalization

  • Electron-Donating vs. Electron-Withdrawing Groups : Methylthio (-SCH₃) is a moderate electron-donating group, activating the pyrimidine ring for electrophilic substitutions. In contrast, chloro (-Cl) and difluoromethoxy (-OCHF₂) groups are electron-withdrawing, reducing reactivity but enhancing stability .
  • Substitution Patterns :
    • This compound undergoes selective displacement at the 2-position when reacted with amines or alcohols .
    • 4,6-Dichloro-2-(methylthio)pyrimidine allows sequential substitution at the 4 and 6 positions due to the higher leaving-group ability of Cl vs. SCH₃ .

Research Findings and Case Studies

Reactivity Insights

  • Methylthio groups in position 2 of pyrimidines enhance denitrosation efficiency compared to morpholino or acetamido substituents .
  • Difluoromethoxy groups in 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine improve lipophilicity, making it suitable for CNS-targeting drugs .

Biological Activity

4,6-Bis(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of two methylthio groups at the 4 and 6 positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C₆H₈N₂S₂. The presence of methylthio groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells. The inhibition of DHFR leads to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy.

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Effect on Tumor Cells
This compoundDihydrofolate Reductase0.126Significant inhibition
Similar Pyrimidine DerivativeMDA-MB-231 TNBC27.4Inhibits cell proliferation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory pathways.

Case Study: Inhibition of COX Enzymes
A study demonstrated that a derivative of this compound significantly inhibited COX-2 activity in vitro, leading to reduced inflammation in animal models. This suggests that modifications in the structure can enhance anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease pathways. The methylthio groups may enhance binding affinity through hydrophobic interactions or by stabilizing enzyme-substrate complexes.

Table 2: Mechanism of Action

Biological TargetMechanism
Dihydrofolate ReductaseInhibition of DNA synthesis
Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
Matrix Metalloproteinases (MMPs)Modulation of tumor metastasis

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, toxicity assessments are necessary to establish safety profiles for clinical applications.

Q & A

Q. What are the common synthetic routes for 4,6-Bis(methylthio)pyrimidine, and what factors influence yield optimization?

Basic Research Question
this compound is typically synthesized via nucleophilic substitution or oxidation-displacement reactions. A key method involves treating 4,6-dichloro-2-(methylthio)pyrimidine with benzyl alcohol and sodium hydride to form intermediates like 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine, followed by oxidation and cyanide displacement . Yield optimization requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via dry flash chromatography . Factors affecting yield include reagent stoichiometry, reaction time, and temperature. For example, incomplete chlorination or side reactions during multi-step syntheses can reduce overall yields (e.g., 30% over two steps in trichloropyrimidine synthesis) .

Q. How can chlorination reactions of this compound derivatives be optimized to achieve higher yields in multi-step syntheses?

Advanced Research Question
Chlorination efficiency depends on reagent selection and reaction monitoring. Using N-chlorosuccinimide (NCS) for chlorination of benzyloxy-protected intermediates achieves 95% yield in single-step reactions . However, multi-step procedures suffer from cumulative losses due to intermediate instability. Strategies include:

  • Protecting group optimization : Benzyl groups enhance stability but require harsh deprotection (e.g., hydrogenolysis).
  • In-situ monitoring : TLC or HPLC tracks reaction progress to minimize over-chlorination .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during chlorination .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question
Key techniques include:

  • NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methylthio groups at δ 2.5–2.7 ppm in 1H NMR) . APT NMR distinguishes CH, CH2, and quaternary carbons .
  • IR spectroscopy : Strong S=O (1050–1150 cm⁻¹) or C≡N (2200 cm⁻¹) peaks confirm functionalization .
  • Mass spectrometry : APCI+ MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity (>98% by GC or HPLC) .

Q. What strategies address discrepancies in reaction yields when scaling up synthesis of this compound intermediates?

Advanced Research Question
Yield discrepancies often arise from scaling effects (e.g., inefficient mixing, heat transfer). Mitigation strategies:

  • Kinetic studies : Identify rate-limiting steps (e.g., slow chlorination) using small-scale experiments .
  • Process intensification : Use flow chemistry for exothermic reactions (e.g., methyl chloride addition in autoclaves) .
  • Byproduct analysis : HPLC monitors intermediates (e.g., 5% 2-methylthio-4-methoxy-6-hydroxypyrimidine impurity) to adjust stoichiometry .

Q. How can functionalization of this compound enhance its utility in material science applications?

Advanced Research Question
Functionalization with acrylate or aryl groups improves optical properties. For example:

  • High-refractive-index polymers : 4,6-(4,4′-diphenylacrylate)sulfanyl derivatives achieve refractive indices >1.68 .
  • Coordination chemistry : Pyrimidine-thioether ligands bind transition metals for catalytic or sensing applications .
    Methodology: Suzuki coupling introduces biaryl groups, while Michael addition adds electron-deficient alkenes .

Q. What methodologies evaluate the biological activity of pyrimidine derivatives like this compound in antimicrobial assays?

Advanced Research Question

  • MIC assays : Determine minimum inhibitory concentrations against bacteria (e.g., S. aureus) and fungi .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methylthio to sulfonyl) to enhance membrane penetration .
  • Cytotoxicity screening : Use MTT assays on mammalian cells to assess selectivity .

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (H315 hazard) .
  • Storage : Keep in a -20°C freezer under inert gas (Ar/N2) to prevent oxidation .
  • Disposal : Incinerate or treat with oxidizing agents (e.g., KMnO4) to degrade sulfur-containing byproducts .

Q. What reaction mechanisms explain the substitution patterns in this compound during nucleophilic displacement reactions?

Advanced Research Question

  • SNAr mechanism : Electron-withdrawing groups (e.g., Cl, CN) activate pyrimidine rings for nucleophilic attack. Methylthio groups act as leaving groups under basic conditions .
  • Oxidative displacement : Oxidation of methylthio to methylsulfonyl enhances leaving-group ability, enabling cyanide substitution (e.g., KCN in DMSO) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at C5 vs. C4) .
  • Molecular docking : Screen derivatives for binding to biological targets (e.g., PI3K/Akt pathway proteins) .
  • Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible routes using existing reaction templates .

Q. What chromatographic methods are recommended for purifying this compound derivatives?

Basic Research Question

  • Dry flash chromatography : Separates polar intermediates (e.g., benzyloxy derivatives) using silica gel and gradient elution (hexane/EtOAc) .
  • HPLC : Resolves closely related impurities (e.g., methoxy vs. hydroxy isomers) with C18 columns and acetonitrile/water mobile phases .

Properties

IUPAC Name

4,6-bis(methylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEXXTHEMNGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162866
Record name 4,6-Bis(methylthio)pyrimidine
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Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-90-4
Record name 4,6-Bis(methylthio)pyrimidine
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Record name 4,6-Bis(methylthio)pyrimidine
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Record name 4,6-BIS(METHYLTHIO)PYRIMIDINE
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